Lascufloxacin hydrochloride
CAS No.: 1433857-09-0
Cat. No.: VC0532522
Molecular Formula: C21H25ClF3N3O4
Molecular Weight: 475.89
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1433857-09-0 |
|---|---|
| Molecular Formula | C21H25ClF3N3O4 |
| Molecular Weight | 475.89 |
| IUPAC Name | 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1 |
| Standard InChI Key | YQHZQIJEMFMUGH-DFIJPDEKSA-N |
| SMILES | COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Information
Lascufloxacin hydrochloride (trade name: Lasvic) is a fluoroquinolone antibiotic with the chemical formula C21H25ClF3N3O4 . It has a molecular weight of 475.9 g/mol and is identified by the CAS number 1433857-09-0 . The compound is classified under the therapeutic category of antibacterials for systemic use (J01MA25 in the ATC classification) .
Chemical Structure
Lascufloxacin hydrochloride is chemically known as 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid hydrochloride . The parent compound is lascufloxacin (CID 71528768) .
Synonyms and Identifiers
Various synonyms and identifiers for Lascufloxacin hydrochloride include:
Development and Discovery
Origin
Lascufloxacin hydrochloride was discovered and developed by Kyorin Pharmaceutical Co., Ltd. in Japan . It was specifically designed as a new treatment agent for respiratory and otorhinolaryngological infections .
Pharmacological Class
The compound belongs to the quinolone antibacterial class, specifically the fluoroquinolone subclass . Like other quinolones, it targets bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Antimicrobial Activity
Spectrum of Activity
Lascufloxacin exhibits potent antibacterial activity against major causative organisms of respiratory tract infections . It has demonstrated particularly strong efficacy against gram-positive bacteria compared to other quinolones tested . Additionally, it shows better activity than conventional quinolones against oral streptococci and anaerobes, which have recently been identified as important causative bacteria of community-acquired pneumonia (CAP) .
Activity Against Resistant Strains
A notable characteristic of lascufloxacin is its incomplete cross-resistance with existing quinolone-resistant strains . This property makes it potentially valuable for treating infections caused by bacteria that have developed resistance to other quinolone antibiotics.
Pharmacokinetics and Distribution
Absorption and Bioavailability
Phase I clinical studies conducted in healthy adult subjects revealed that lascufloxacin has rapid and good gastrointestinal absorption with a pharmacokinetic profile suitable for once-daily administration .
Pulmonary Distribution
A distinguishing characteristic of lascufloxacin is its remarkably high distribution in pulmonary tissues . The epithelial lining fluid (ELF)-to-free plasma area under the curve (AUC) ratio of lascufloxacin was 61.7, which is substantially higher than that of other quinolones . Similarly, the alveolar macrophage (AM)-to-free plasma AUC ratio was 163 .
Table 2 compares the tissue distribution ratios of lascufloxacin with other quinolones:
| Quinolone | ELF-to-free plasma AUC ratio | AM-to-free plasma AUC ratio |
|---|---|---|
| Lascufloxacin | 61.7 | 163 |
| Levofloxacin | 2.45-4.14 | 7.54-24.2 |
| Garenoxacin | 5.38 | 55.6 |
| Grepafloxacin | 24.1 | 352 |
This exceptional pulmonary distribution profile contributes to lascufloxacin's efficacy in respiratory infections .
Mechanism of Enhanced Pulmonary Distribution
Research has identified the mechanism underlying lascufloxacin's high distribution in ELF. Among pulmonary surfactants, which are primary components of ELF, lascufloxacin preferentially binds to phosphatidylserine (PhS) . This binding was significantly greater than that observed with other quinolones and appears to involve ionic bonds, as it was inhibited by certain weakly basic drugs .
Clinical Efficacy
Recommended Dosage
Based on antimicrobial activities, pharmacokinetic profile, and results from dose-finding studies, the recommended dosage of lascufloxacin hydrochloride is 75 mg orally once daily . This dosage is approximately five times lower than the clinical doses of existing quinolones, such as levofloxacin (500 mg) .
Efficacy in Various Infections
Clinical trials have demonstrated impressive efficacy rates for lascufloxacin 75 mg once daily across various infections:
| Infection Type | Clinical Efficacy Rate (%) |
|---|---|
| Community-Acquired Pneumonia | 92.1 |
| Secondary Infection in Chronic Respiratory Diseases | 86.8 |
| Acute Bronchitis | 92.3 |
| Sinusitis | 84.8 |
| Otitis Media | 92.9 |
| Tonsillitis | 89.3 |
| Pharyngolaryngitis | 91.7 |
These data highlight lascufloxacin's broad efficacy across respiratory and otorhinolaryngological infections .
Comparative Efficacy
In controlled clinical studies, non-inferiority of lascufloxacin 75 mg to levofloxacin 500 mg was demonstrated in the treatment of CAP and sinusitis . This is particularly noteworthy considering the substantially lower dose of lascufloxacin compared to levofloxacin.
Pharmacokinetic/Pharmacodynamic Target
Pharmacokinetic/pharmacodynamic analyses from clinical studies estimated that the target value of the free drug AUC0-24/MIC ratio to predict clinical efficacy for lascufloxacin is >3.9, which is lower than that required for existing quinolones . This suggests that lascufloxacin can achieve clinical efficacy at lower systemic exposure levels.
Target Population Studies
A clinical trial (jRCTs061200015) was registered to evaluate lascufloxacin for nursing and healthcare-associated pneumonia (NHCAP) . The study aimed to confirm the rate of cure and adverse events 7 days after the end of treatment with lascufloxacin . This is significant as NHCAP is noted to have higher mortality compared to community-acquired pneumonia, and many cases are caused by aspiration, often leading to repetitive pneumonia .
Ongoing Research and Additional Applications
Effects on Microbiome
A clinical study (jRCTs061200015) investigated changes in intestinal bacterial flora in healthy volunteers and pneumonia patients following lascufloxacin administration . The primary outcome was focused on changes in intestinal bacterial flora, while secondary outcomes included Clostridioides difficile detection and toxin expression, comparison of intestinal microflora between healthy volunteers and pneumonia patients, and changes in oral flora .
Clinical Trial Design
The detailed protocol for a clinical trial evaluating lascufloxacin in NHCAP was designed in accordance with the Standard Protocol Items: Recommendations for Interventional Trials and Consolidated Standards of Reporting Trials 2010 guidelines . This open-label, uncontrolled study aimed to provide robust evidence regarding the efficacy and safety of lascufloxacin in this specific patient population.
Comparative Advantages
Lower Dosage Requirements
Lascufloxacin achieves clinical efficacy at a much lower dose (75 mg once daily) compared to existing quinolones (e.g., levofloxacin 500 mg) . This significant dose reduction may offer advantages in terms of patient compliance and potentially reduced risk of dose-dependent adverse effects.
Superior Pulmonary Distribution
The exceptionally high distribution of lascufloxacin in pulmonary tissues makes it particularly suitable for respiratory tract infections . The ELF-to-free plasma AUC ratio of lascufloxacin (61.7) far exceeds those of other quinolones, such as levofloxacin (2.45-4.14), garenoxacin (5.38), and grepafloxacin (24.1) .
Lower Pharmacodynamic Target
The target pharmacokinetic/pharmacodynamic value for clinical efficacy with lascufloxacin (fAUC0-24/MIC >3.9) is lower than those of existing quinolones . Despite lower dosage and free drug AUC compared to other quinolones, lascufloxacin achieved >90% clinical efficacy in respiratory tract infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume